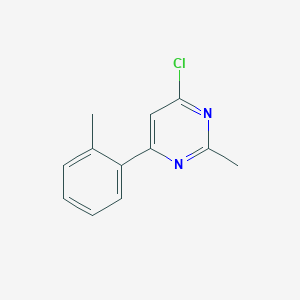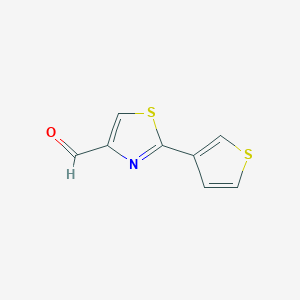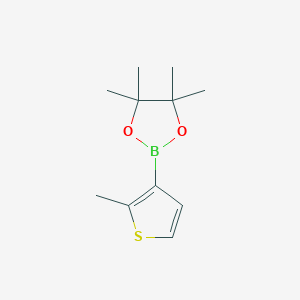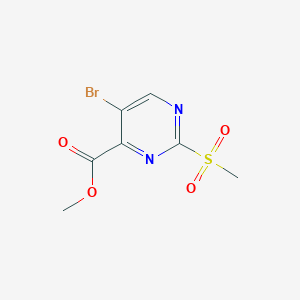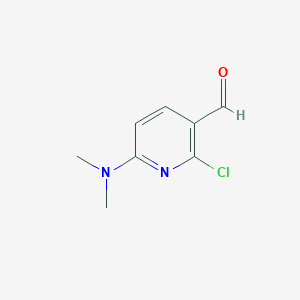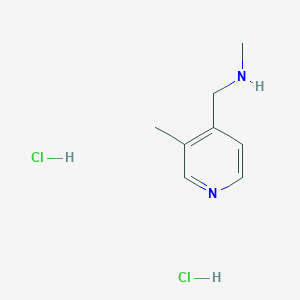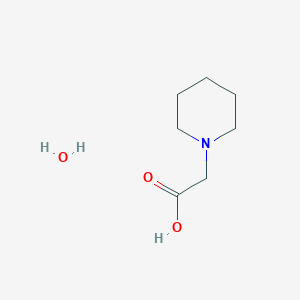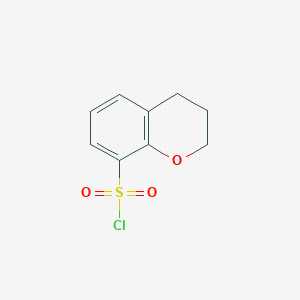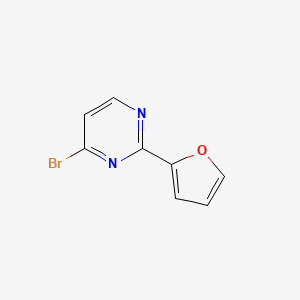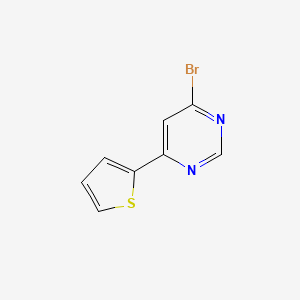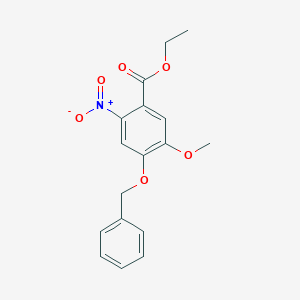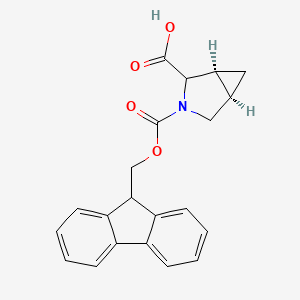
Fmoc-(R,S)-3,4-cis-methanoproline
Overview
Description
Fmoc-(R,S)-3,4-cis-methanoproline is a type of Fmoc-protected amino acid . The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is often used to protect amines . The Fmoc group is stable under acidic and oxidative conditions but can be removed under mild basic conditions .
Synthesis Analysis
The synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide synthesis . This process involves the iterative coupling of amino acids onto a growing peptide chain . The Fmoc group can be removed using a weak base such as triethylamine in an ionic liquid .Molecular Structure Analysis
The molecular structure of Fmoc-(R,S)-3,4-cis-methanoproline is likely characterized by a β-sheet structure, which is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely include Fmoc removal, peptide coupling, and common side reactions in SPPS . The composition of the solvent mixture used in the synthesis can influence these reactions .Scientific Research Applications
Supramolecular Soft Materials
Fmoc-(R,S)-3,4-cis-methanoproline: is utilized in the development of supramolecular soft materials . These materials are formed through self-assembly processes of low-molecular-weight gelators (LMWGs) and exhibit impressive inherent features . They are explored for bioapplications such as tissue engineering, drug delivery, therapeutics, biosensing, and biomonitoring due to their solid-like rheology and swelling–shrinking behaviors .
Morphological Evaluation
The compound plays a critical role in the morphological evaluation of materials. It is used as a building block for self-assembly/co-assembly processes, leading to the formation of well-ordered nanoaggregates. Techniques like Polarized Optical Microscopy (POM), Atomic Force Microscopy (AFM), and Scanning Transmission Electron Microscopy (STEM) provide insights into the spontaneous formation of various morphologies, including dendrimer, spherulite, and vesicle structures .
Solid-Phase Peptide Synthesis
In the realm of peptide synthesis, Fmoc-(R,S)-3,4-cis-methanoproline is a key component in Fmoc solid-phase peptide synthesis . This method is the preferred choice for producing synthetic peptides that are important as drugs and for research purposes, including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
Chemical Synthesis of Biologically Active Peptides
The compound is also significant in the chemical synthesis of biologically active peptides. It allows for the introduction of non-proteinogenic amino acids or posttranslational modifications during synthesis, which is crucial for creating new analogues with improved properties .
Nanotechnology and Polymer Nanocomposites
Fmoc-(R,S)-3,4-cis-methanoproline: is instrumental in the field of nanotechnology, particularly in the development of functional nanomaterials and polymer nanocomposites. Its behavior and the influence of its structure on self-assembly processes are critical for the creation of innovative materials with potential applications in various industries .
Pharmaceutical Applications
The unique properties of Fmoc-(R,S)-3,4-cis-methanoproline make it valuable in pharmaceutical applications. Its ability to form stable gels and facilitate gelation through additional π-π interactions is beneficial for creating drug delivery systems that can effectively transport and release therapeutic agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGCFAOJIQONJ-OWVMMGIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R,S)-3,4-cis-methanoproline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



